molecular formula C2H8N2O4 B8703875 Ethanol, 2-amino-, nitrate (salt) CAS No. 20748-72-5

Ethanol, 2-amino-, nitrate (salt)

Cat. No. B8703875
CAS RN: 20748-72-5
M. Wt: 124.10 g/mol
InChI Key: WAFNMNCIAQAQJU-UHFFFAOYSA-N
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Patent
US04200640

Procedure details

To a mixture of 1.69 g of the nitric ester of monoethanolamine nitrate in 5 ml of water, 3.8 ml of 35% potassium carbonate solution and 17 ml of tetrahydrofuran were added alternately 3 g of isonicotinyl chloride hydrochloride and 11.2 ml of 35% potassium carbonate aqueous solution over 30 minutes under stirring at 0° to 5° C. The reaction mixture was stirred for an additional 15 minutes, and the organic layer was separated. The aqueous layer was extracted with tetrahydrofuran and the extract was combined with the previously separated organic layer. The combined organic layers were dried over anhydrous sodium sulfate and filtered. Evaporation of the solvent in vacuo and crystallization of the residue afforded the nitric ester of N-(2-hydroxyethyl) isonicotinamide.
[Compound]
Name
nitric ester
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[CH2:5]([CH2:7][NH2:8])[OH:6].Cl.[CH2:10](Cl)[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1>O.C(=O)([O-])[O-].[K+].[K+].O1CCCC1>[OH:6][CH2:5][CH2:7][NH:8][C:10](=[O:2])[C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1 |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
nitric ester
Quantity
1.69 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(O)CN
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
3.8 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)Cl
Name
Quantity
11.2 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 0° to 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and crystallization of the residue

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCNC(C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.